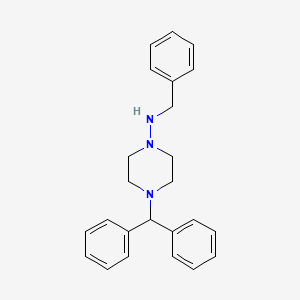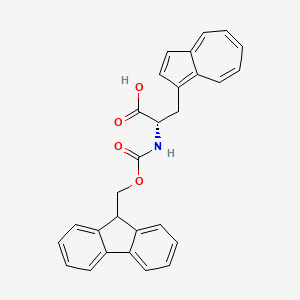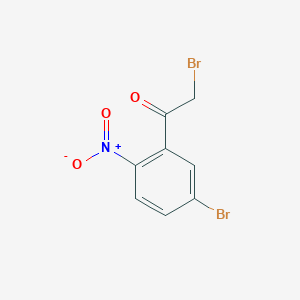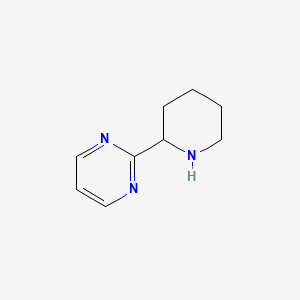
4-Benzhydryl-N-benzylpiperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzhydryl-N-benzylpiperazin-1-amine is a chemical compound with the molecular formula C24H27N3 and a molecular weight of 357.49 g/mol . . This compound is part of the piperazine family, which is known for its diverse applications in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of 4-Benzhydryl-N-benzylpiperazin-1-amine typically involves the reaction of benzhydryl chloride with N-benzylpiperazine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Benzhydryl-N-benzylpiperazin-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-Benzhydryl-N-benzylpiperazin-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzhydryl-N-benzylpiperazin-1-amine involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact pathways and targets involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
4-Benzhydryl-N-benzylpiperazin-1-amine can be compared with other similar compounds such as:
1-Benzylpiperazine: This compound is a central nervous system stimulant and has been used in research for its psychoactive properties.
1-(3-chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazines in research studies.
Properties
Molecular Formula |
C24H27N3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
4-benzhydryl-N-benzylpiperazin-1-amine |
InChI |
InChI=1S/C24H27N3/c1-4-10-21(11-5-1)20-25-27-18-16-26(17-19-27)24(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2 |
InChI Key |
UEVYHJSMWOOYAL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,6R,7S,9E,15R,16R)-3,15-dimethyl-6-[(2S,3Z)-6-methylhepta-3,5-dien-2-yl]-12-oxatetracyclo[8.5.1.03,7.013,16]hexadec-9-ene-13,15-diol](/img/structure/B12334890.png)






![2-(4-Fluorophenyl)-1H-imidazo[4,5-C]piperidine](/img/structure/B12334940.png)
![1,1'-(2-Chloro-2,2-difluoroethylidene)bis[4-chlorobenzene]](/img/structure/B12334945.png)
![(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione](/img/structure/B12334948.png)
![4,6-Dichloro-N-[(4-fluorophenyl)methyl]-1,3,5-triazin-2-amine](/img/structure/B12334951.png)
![Methyl 6-[(5-cyanopyrazin-2-yl)amino]-4-[(3-methyloxetan-3-yl)methylamino]pyridine-3-carboxylate](/img/structure/B12334973.png)
![2-(chloromethyl)-5-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12334975.png)
![methyl 7-[[2-(N-phenylanilino)pyrimidine-5-carbonyl]amino]heptanoate](/img/structure/B12334979.png)
